molecular formula C18H17N3O2 B5421746 5-methyl-3-phenyl-N-(2-pyridin-4-ylethyl)-1,2-oxazole-4-carboxamide

5-methyl-3-phenyl-N-(2-pyridin-4-ylethyl)-1,2-oxazole-4-carboxamide

Cat. No.: B5421746
M. Wt: 307.3 g/mol
InChI Key: TVRAYZDKVKQHNY-UHFFFAOYSA-N
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Description

“5-methyl-3-phenyl-N-(2-pyridin-4-ylethyl)-1,2-oxazole-4-carboxamide” is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-methyl-3-phenyl-N-(2-pyridin-4-ylethyl)-1,2-oxazole-4-carboxamide” typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl and Methyl Groups: These groups can be introduced through Friedel-Crafts acylation or alkylation reactions.

    Attachment of the Pyridin-4-ylethyl Group: This step may involve nucleophilic substitution reactions using pyridine derivatives.

    Formation of the Carboxamide Group: This can be achieved through the reaction of the oxazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxazole N-oxides.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and pyridine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while substitution reactions may introduce various functional groups onto the phenyl or pyridine rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its biological activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “5-methyl-3-phenyl-N-(2-pyridin-4-ylethyl)-1,2-oxazole-4-carboxamide” would depend on its specific biological target. Generally, oxazole derivatives can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
  • 3-phenyl-N-(2-pyridin-4-ylethyl)-1,2-oxazole-4-carboxamide
  • 5-methyl-N-(2-pyridin-4-ylethyl)-1,2-oxazole-4-carboxamide

Uniqueness

“5-methyl-3-phenyl-N-(2-pyridin-4-ylethyl)-1,2-oxazole-4-carboxamide” is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other oxazole derivatives.

Properties

IUPAC Name

5-methyl-3-phenyl-N-(2-pyridin-4-ylethyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-13-16(17(21-23-13)15-5-3-2-4-6-15)18(22)20-12-9-14-7-10-19-11-8-14/h2-8,10-11H,9,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRAYZDKVKQHNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49829402
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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